

Technical Guide: Solubility Profile of 5-(Hydroxymethyl)azepan-2-one

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Compound of Interest

Compound Name: 5-(Hydroxymethyl)azepan-2-one

CAS No.: 38446-92-3

Cat. No.: B2615011

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Compound Identity:

- IUPAC Name: **5-(Hydroxymethyl)azepan-2-one**
- CAS Number: 38446-92-3[1]
- Molecular Formula: C₇H₁₃NO₂[2]
- Molecular Weight: 143.19 g/mol [1][2]
- Core Scaffold:
 - Caprolactam (Azepan-2-one) with a C5-hydroxymethyl substituent.[3]

Executive Solubility Summary

5-(Hydroxymethyl)azepan-2-one exhibits a bifunctional polarity profile. It possesses a polar amide (lactam) core capable of strong hydrogen bonding and a primary hydroxyl group that further enhances hydrophilicity.

Solubility Classification:

- High Solubility: Water, Methanol, Ethanol, DMSO, DMF.
- Moderate Solubility: Dichloromethane (DCM), Chloroform, Ethyl Acetate (warm).
- Low/Insoluble: Hexanes, Diethyl Ether, Toluene (cold).

Application Note: For biological screening, DMSO is the preferred stock solvent (typically stable at 10–20 mM). For chemical synthesis workup, DCM/Methanol mixtures are recommended for extraction, while Ethyl Acetate/Hexane systems are suitable for precipitation or recrystallization.

Detailed Solvent Compatibility Table

The following data synthesizes structural analysis with standard properties of substituted caprolactams.

Solvent Class	Specific Solvent	Predicted Solubility	Technical Commentary
Protic Polar	Water	High (>100 mg/mL)	The lactam ring and hydroxyl group both act as H-bond donors/acceptors.[2] Excellent for aqueous reactions but makes extraction from water difficult.
Protic Polar	Methanol / Ethanol	High	Ideal solvents for transfers and initial dissolution.[2] Suitable for recrystallization when paired with an antisolvent (e.g., ether).
Aprotic Polar	DMSO / DMF	Very High	Standard for preparing stock solutions in biological assays.[2] Caution: High boiling points make removal difficult.
Chlorinated	Dichloromethane (DCM)	Moderate to High	The lactam core is lipophilic enough for DCM solubility, though the -OH group reduces this compared to unsubstituted caprolactam.[2]
Esters	Ethyl Acetate	Moderate	Likely soluble when heated; may precipitate upon cooling.[2] Good

candidate for purification via recrystallization.

Ethers

THF

Moderate

Soluble, but less effective than alcohols.[2]

Hydrocarbons

Hexane / Heptane

Insoluble

Acts as an antisolvent. [2] Use to crash the compound out of DCM or Ethyl Acetate solutions.

Structural Basis & Synthesis Context

Understanding the synthesis of this compound provides critical insight into its solubility behavior during purification.

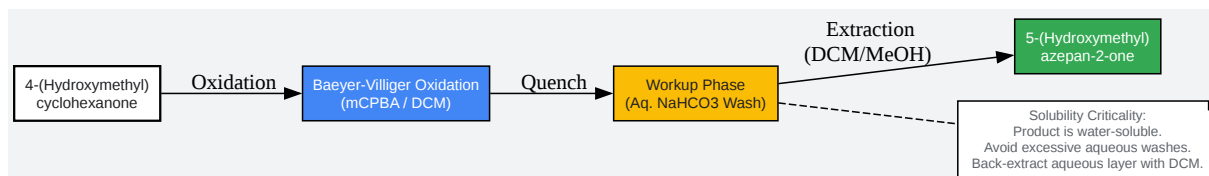
Structural Analysis

The molecule is an amphiphile biased toward polarity:

- Lactam Region (Azepan-2-one): Provides solubility in chlorinated solvents and water.
- Hydroxymethyl Group (-CH₂OH): Significantly increases polarity compared to the parent caprolactam. This group introduces a "solubility drag," making the compound less soluble in ether/hexane and more soluble in water.

Synthesis Workflow & Solubility Implications

This compound is typically synthesized via the Baeyer-Villiger oxidation of 4-(hydroxymethyl)cyclohexanone.



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Figure 1: Synthesis workflow highlighting the critical solubility checkpoint during workup.

Critical Insight for Researchers: Because **5-(hydroxymethyl)azepan-2-one** is water-soluble, standard aqueous workups (washing with water/brine) can lead to significant product loss.

- Protocol Adjustment: Saturate the aqueous layer with NaCl (salting out) and use a polar organic solvent (e.g., 5-10% Methanol in DCM) for extraction to maximize recovery.

Experimental Protocols

As exact quantitative solubility data (g/L) is rarely published for specific intermediates, the following self-validating protocols allow you to determine the precise solubility limit for your specific batch.

Protocol A: Rapid Solubility Screen (Visual)

Use this for qualitative assessment before running reactions.[2]

- Preparation: Place 10 mg of **5-(hydroxymethyl)azepan-2-one** into a clear HPLC vial.
- Addition: Add solvent in 50 μ L increments using a micropipette.
- Observation: Vortex for 30 seconds after each addition.
- Endpoint:
 - Soluble: Clear solution within 100 μ L (Solubility > 100 mg/mL).
 - Moderately Soluble: Clear solution between 100–500 μ L (Solubility 20–100 mg/mL).

- Sparingly Soluble: Particles remain after 1 mL (Solubility < 10 mg/mL).

Protocol B: Quantitative Saturation Method (Gravimetric)

Use this to generate precise data for formulation or crystallization.[2]

- Saturation: Add excess solid compound to 2 mL of the target solvent in a sealed vial.
- Equilibration: Stir at the target temperature (e.g., 25°C) for 4 hours.
- Filtration: Filter the suspension through a 0.22 µm PTFE syringe filter into a pre-weighed vial.
- Evaporation: Evaporate the solvent under a stream of nitrogen or in a vacuum oven.
- Calculation:

Where

is solubility (mg/mL),

is the mass of the dried solid, and

is the volume of filtered liquid.[4]

Solubility Decision Tree

Use this logic flow to select the appropriate solvent for your application.

- [3. Caprolactam - Wikipedia \[en.wikipedia.org\]](#)
- [4. Caprolactam - Ascent Petrochem Holdings Co., Limited \[ascent-petrochem.com\]](#)
- [5. 5-\(Hydroxymethyl\)-2-methyl-3\(2h\)-furanon | C6H8O3 | CID 85652065 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [6. 5-\(hydroxymethyl\)-2\(5H\)-furanone | C5H6O3 | CID 144863 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
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